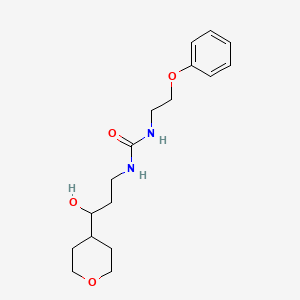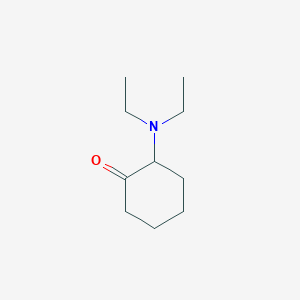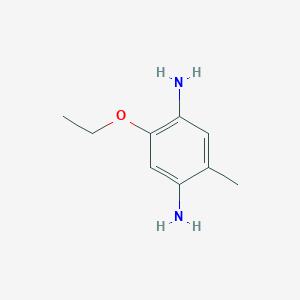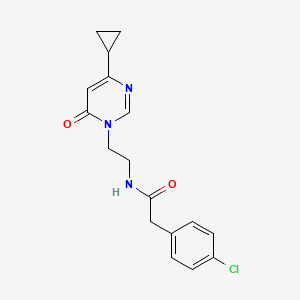
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-phenoxyethyl)urea, also known as THPPPEU, is a synthetic organic compound that has recently gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Rheology and Gelation of Low Molecular Weight Hydrogelators
G. Lloyd and J. Steed (2011) explored anion tuning of rheology, morphology, and gelation in low molecular weight salt hydrogelators, including urea derivatives. They demonstrated that the physical properties of hydrogels could be tuned by varying the anion identity in the gelator salts, affecting the gels' elastic modulus and stability. This research highlights the potential of urea derivatives in developing materials with specific rheological properties for various applications, including drug delivery and tissue engineering Lloyd & Steed, Soft Matter, 2011.
Hydroxylation of Aromatic Hydrocarbons
O. Bakke and R. Scheline (1970) studied the hydroxylation of various aromatic hydrocarbons, including processes that might involve urea derivatives as intermediates or products in metabolic pathways. This work is significant in understanding the biotransformation of environmental chemicals and pharmaceuticals, indicating the relevance of urea derivatives in environmental chemistry and toxicology Bakke & Scheline, Toxicology and Applied Pharmacology, 1970.
Synthesis of Fluorinated Heterocycles
Joseph Sloop et al. (2002) reported on the condensation of selected 1,3-diketones with various reagents, including urea, to produce fluorinated heterocycles such as pyrazoles and pyrimidines. This research underscores the versatility of urea in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science Sloop, Bumgardner & Loehle, Journal of Fluorine Chemistry, 2002.
Urease Inhibitors for Medical Applications
Paulina Kosikowska and Łukasz Berlicki (2011) reviewed patents on urease inhibitors, including urea derivatives, highlighting their potential in treating infections caused by Helicobacter pylori and other bacteria. This area of research is crucial for developing new therapies for gastric and urinary tract infections, showcasing the medical relevance of urea derivatives Kosikowska & Berlicki, Expert Opinion on Therapeutic Patents, 2011.
properties
IUPAC Name |
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c20-16(14-7-11-22-12-8-14)6-9-18-17(21)19-10-13-23-15-4-2-1-3-5-15/h1-5,14,16,20H,6-13H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNLMLNJCDKRNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2369482.png)
![N-(3,4-difluorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2369486.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2369489.png)


![(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2369493.png)



